Haloperidol
Overview
Description
Haloperidol is a high-potency first-generation antipsychotic medication primarily used to treat schizophrenia and other psychoses. It was discovered in 1958 by Paul Janssen and is widely known for its effectiveness in managing symptoms such as hallucinations, delusions, and agitation. This compound is also used to control motor and speech tics in people with Tourette syndrome and to manage severe behavioral problems in children.
Preparation Methods
Synthetic Routes and Reaction Conditions: Haloperidol is synthesized through a multi-step process. The key steps involve the reaction of 4-chlorobenzoyl chloride with 4-fluorobutyrophenone to form 4-(4-chlorophenyl)-4-hydroxybutyrophenone. This intermediate is then reacted with piperidine to produce this compound. The reaction conditions typically involve the use of solvents such as chloroform and reagents like benzyl halide under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of advanced technologies and equipment helps in optimizing the yield and minimizing impurities.
Chemical Reactions Analysis
Types of Reactions: Haloperidol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound glucuronide.
Reduction: It can be reduced to form reduced this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Benzyl halides and halohydrocarbons (iodomethane, ethyliodide) are used under reflux conditions.
Major Products:
This compound Glucuronide: Formed through oxidation.
Reduced this compound: Formed through reduction.
This compound Derivatives: Formed through substitution reactions.
Scientific Research Applications
Haloperidol has a wide range of applications in scientific research:
Biology: Studied for its effects on neurotransmitter systems, particularly dopamine receptors.
Mechanism of Action
Haloperidol exerts its effects primarily by blocking dopamine receptors in the brain, particularly the D2 receptors. This antagonism reduces the overactivity of dopamine, which is thought to contribute to the symptoms of psychosis. This compound also has some affinity for other receptors, including serotonin and alpha-adrenergic receptors, which may contribute to its therapeutic and side effects .
Comparison with Similar Compounds
Chlorpromazine: Another first-generation antipsychotic with a lower potency compared to haloperidol.
Fluphenazine: Similar in potency to this compound but with a different side effect profile.
Zuclopenthixol: A first-generation antipsychotic with a lower affinity for dopamine receptors compared to this compound.
Uniqueness of this compound: this compound is unique due to its high potency and strong antagonism of dopamine receptors, making it highly effective for managing the positive symptoms of schizophrenia. it is also associated with a higher risk of extrapyramidal symptoms compared to other antipsychotics .
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEPOXFFQSENCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4034150 | |
Record name | Haloperidol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4034150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Haloperidol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014645 | |
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Solubility |
23.5 [ug/mL] (The mean of the results at pH 7.4), Crystals; mp 226-227.5 °C; sol in water at 300X10+1 mg/L /Hydrochloride/, In water, 1.4X10+1 mg/L @ 25 °C, 16.7 mg/ml in alcohol at 25 °C, Freely sol in chloroform, methanol, acetone, benzene, dil acids, 4.46e-03 g/L | |
Record name | SID855969 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Haloperidol | |
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Record name | HALOPERIDOL | |
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Record name | Haloperidol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014645 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
4.8X10-11 mm Hg @ 25 °C /Estimated/ | |
Record name | HALOPERIDOL | |
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Mechanism of Action |
While haloperidol has demonstrated pharmacologic activity at a number of receptors in the brain, it exerts its antipsychotic effect through its strong antagonism of the dopamine receptor (mainly D2), particularly within the mesolimbic and mesocortical systems of the brain. Schizophrenia is theorized to be caused by a hyperdopaminergic state within the limbic system of the brain. Dopamine-antagonizing medications such as haloperidol, therefore, are thought to improve psychotic symptoms by halting this over-production of dopamine. The optimal clinical efficacy of antipsychotics is associated with the blockade of approximately 60 % - 80 % of D2 receptors in the brain. While the exact mechanism is not entirely understood, haloperidol is known to inhibit the effects of dopamine and increase its turnover. Traditional antipsychotics, such as haloperidol, bind more tightly than dopamine itself to the dopamine D2 receptor, with dissociation constants that are lower than that for dopamine. It is believed that haloperidol competitively blocks post-synaptic dopamine (D2) receptors in the brain, eliminating dopamine neurotransmission and leading to the relief of delusions and hallucinations that are commonly associated with psychosis. It acts primarily on the D2-receptors and has some effect on 5-HT2 and α1-receptors, with negligible effects on dopamine D1-receptors. The drug also exerts some blockade of α-adrenergic receptors of the autonomic system. Antagonistic activity regulated through dopamine D2 receptors in the chemoreceptive trigger zone (CTZ) of the brain renders its antiemetic activity. Of the three D2-like receptors, only the D2 receptor is blocked by antipsychotic drugs in direct relation to their clinical antipsychotic abilities. Clinical brain-imaging findings show that haloperidol remains tightly bound to D2 dopamine receptors in humans undergoing 2 positron emission tomography (PET) scans with a 24h pause in between scans. A common adverse effect of this drug is the development of extrapyramidal symptoms (EPS), due to this tight binding of haloperidol to the dopamine D2 receptor. Due to the risk of unpleasant and sometimes lifelong extrapyramidal symptoms, newer antipsychotic medications than haloperidol have been discovered and formulated. Rapid dissociation of drugs from dopamine D2 receptors is a plausible explanation for the improved EPS profile of atypical antipsychotics such as [DB00734]. This is also consistent with the theory of a lower affinity for D2 receptors for these drugs. As mentioned above, haloperidol binds tightly to the dopamine receptor, potentiating the risk of extrapyramidal symptoms, and therefore should only been used when necessary., Haloperidol has less prominent autonomic effects than do other antipsychotic drugs. It has little anticholinergic activity ... it blocks activation of alpha receptors by sympathomimetic amines but is much less potent than chlorpromazine in this action., Although the complex mechanism of the therapeutic effect is not clearly established, haloperidol is known to produce a selective effect on the central nervous system (CNS) by competitive blockade of postsynaptic dopamine (D2) receptors in the mesolimbic dopaminergic system and an increased turnover of brain dopamine to produce its tranquilizing effects. With subchronic therapy, depolarization blockade, or diminished firing rate of the dopamine neuron (decreased release) along with D2 postsynaptic blockade results in the antipsychotic action. | |
Record name | Haloperidol | |
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Color/Form |
Crystals, WHITE TO FAINTLY YELLOWISH, AMORPHOUS OR MICRO-CRYSTALLINE POWDER | |
CAS No. |
52-86-8 | |
Record name | Haloperidol | |
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Melting Point |
151.5 °C | |
Record name | Haloperidol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00502 | |
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Record name | Haloperidol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014645 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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